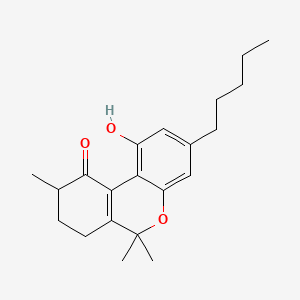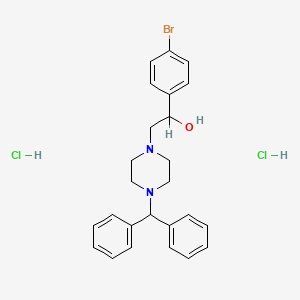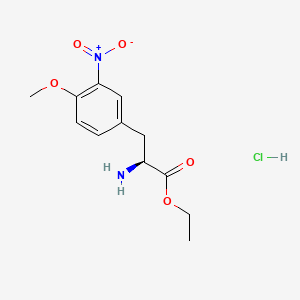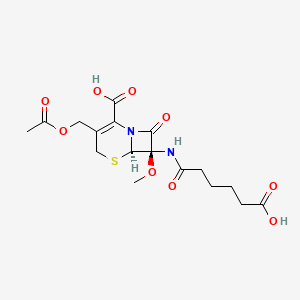
Gramilaurone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gramilaurone is a naturally occurring sesquiterpenoid epoxide known for its broad range of biological activities. It is a member of the trichothecene family, which are compounds produced by various species of the Fusarium fungus . These compounds are known for their potent inhibitory effects on eukaryotic protein synthesis, making them significant in both agricultural and medical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gramilaurone typically involves the isolation of the compound from Fusarium species cultures. The process includes cultivating the fungus under specific conditions that promote the production of trichothecenes, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific fungal strains. advancements in biotechnology and fermentation processes have made it possible to produce this compound in larger quantities by optimizing the growth conditions of Fusarium species .
化学反応の分析
Types of Reactions
Gramilaurone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
Gramilaurone has a wide range of applications in scientific research:
作用機序
Gramilaurone exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation phase of translation, preventing the synthesis of new proteins. This action is similar to other trichothecenes, which are known to target the peptidyl transferase center of the ribosome .
類似化合物との比較
Similar Compounds
Deoxynivalenol: Another trichothecene with similar inhibitory effects on protein synthesis.
T-2 Toxin: A trichothecene known for its potent cytotoxic effects.
Nivalenol: Similar in structure and function to Gramilaurone, with comparable biological activities.
Uniqueness
This compound is unique among trichothecenes due to its specific structural features and the particular fungal strains that produce it. Its distinct epoxide group and sesquiterpenoid backbone contribute to its unique biological activities and make it a valuable compound for research .
特性
CAS番号 |
135024-45-2 |
|---|---|
分子式 |
C15H22O7 |
分子量 |
314.33 g/mol |
IUPAC名 |
(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one |
InChI |
InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1 |
InChIキー |
TYSOJSRFFIKNBS-DBTULTOZSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO |
正規SMILES |
CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


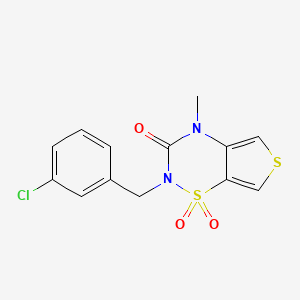
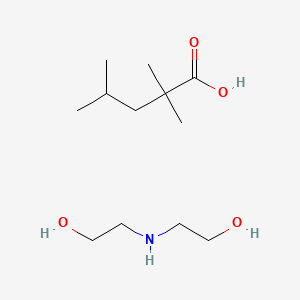
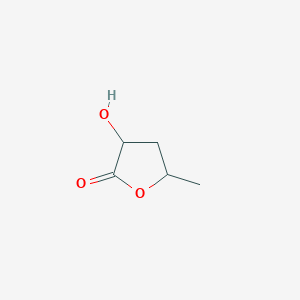


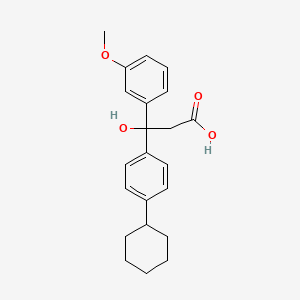
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)
